
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is an organic compound with the molecular formula C12H7N3S2 and a molecular weight of 257.338. This compound is known for its unique structure, which includes an amino group and two thiocyanate groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE can be synthesized through a multi-step process involving the reaction of 1-amino-2-naphthol with thiocyanate reagents. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE in a laboratory setting involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The amino and thiocyanate groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce aminonaphthol derivatives .
Scientific Research Applications
1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-AMINO-2-NAPHTHOL-4-SULFONATE: This compound shares a similar naphthalene structure but has different functional groups, leading to distinct chemical properties and applications.
2-AMINO-1,3,4-THIADIAZOLE: Another compound with similar functional groups but a different core structure, resulting in unique biological activities.
Uniqueness: 1-AMINO-2,4-NAPHTHALENEDITHIOCYANATE is unique due to its specific combination of amino and thiocyanate groups attached to a naphthalene ring.
Properties
CAS No. |
91353-98-9 |
|---|---|
Molecular Formula |
C12H7N3S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate |
InChI |
InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2 |
InChI Key |
MUJSUITXGNCDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



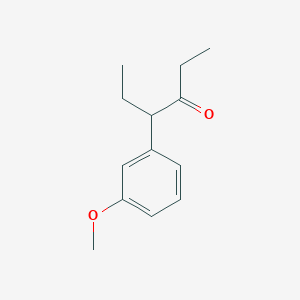

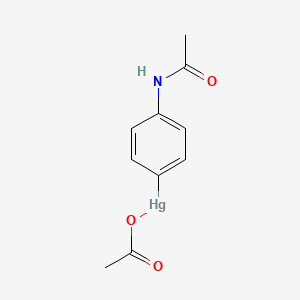
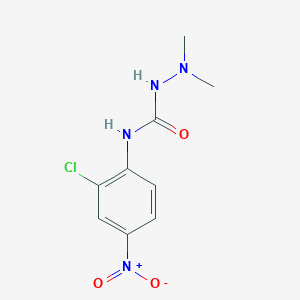
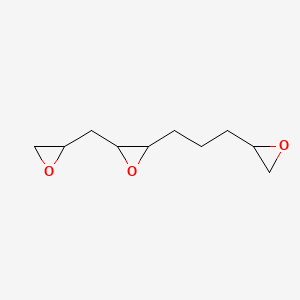





![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
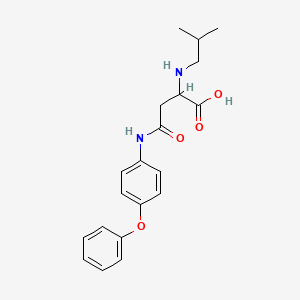
![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
